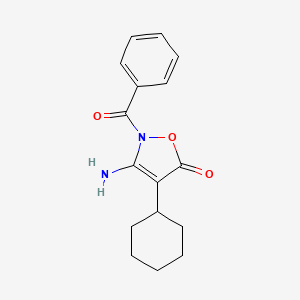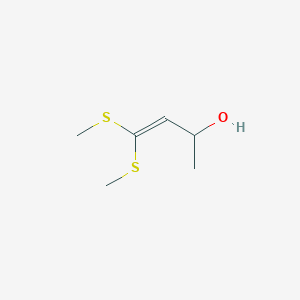
Diethyl 3,3'-(dibromostannanediyl)dipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,3’-(dibromostannanediyl)dipropanoate is an organotin compound characterized by the presence of tin (Sn) atoms bonded to bromine (Br) and ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(dibromostannanediyl)dipropanoate typically involves the reaction of diethyl malonate with dibromotin dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Diethyl 3,3’-(dibromostannanediyl)dipropanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,3’-(dibromostannanediyl)dipropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide or alkoxide ions.
Reduction Reactions: The compound can be reduced to form diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or THF.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products
Substitution: Formation of diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.
Reduction: Formation of diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.
Oxidation: Formation of higher oxidation state tin compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,3’-(dibromostannanediyl)dipropanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of Diethyl 3,3’-(dibromostannanediyl)dipropanoate involves the interaction of the tin center with various substrates. The tin atom can coordinate with ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 3,3’-(dichlorostannanediyl)dipropanoate
- Diethyl 3,3’-(dimethylstannanediyl)dipropanoate
- Diethyl 3,3’-(diphenylstannanediyl)dipropanoate
Uniqueness
Diethyl 3,3’-(dibromostannanediyl)dipropanoate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, methyl, and phenyl analogs. The bromine atoms make it more reactive in substitution reactions, allowing for the synthesis of a wider range of derivatives.
Eigenschaften
CAS-Nummer |
18130-88-6 |
|---|---|
Molekularformel |
C10H18Br2O4Sn |
Molekulargewicht |
480.77 g/mol |
IUPAC-Name |
ethyl 3-[dibromo-(3-ethoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C5H9O2.2BrH.Sn/c2*1-3-5(6)7-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
PTIWIRPHGBUNII-UHFFFAOYSA-L |
Kanonische SMILES |
CCOC(=O)CC[Sn](CCC(=O)OCC)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


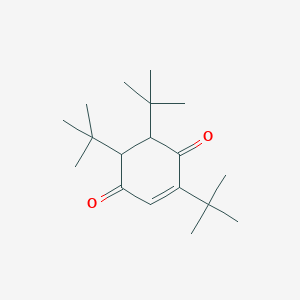

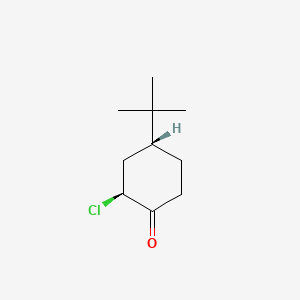
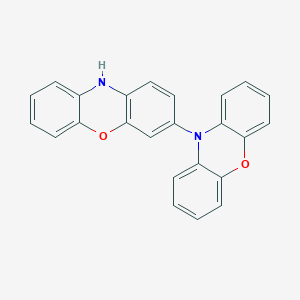

![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)


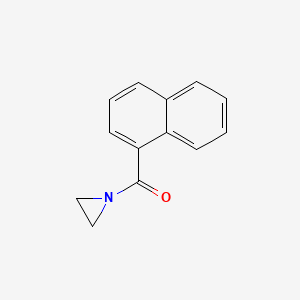
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

